2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione
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Overview
Description
2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a complex organic compound that belongs to the class of thiaquinazoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylethyl group, and a thiaquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiaquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiaquinazoline core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Phenylethyl Group: The phenylethyl group is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted thiaquinazolines.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are valuable in organic synthesis and pharmaceutical chemistry.
Benzothiophenes: Similar in structure, these compounds are synthesized through photoredox-catalyzed cascade annulation reactions.
Uniqueness
2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its distinct structure allows for diverse chemical modifications and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(2-phenylethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-27-19-13-11-18(12-14-19)22-23-20-9-5-6-10-21(20)28(25,26)24(22)16-15-17-7-3-2-4-8-17/h2-14,22-23H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBGWNUNWNYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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